Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide

X-ray crystallography solid-state conformation crystal packing

For labs studying dehydropeptide conformation, generic substitution of the central residue can introduce crystallographic variability that undermines reproducibility. Ac-ΔPhe-Val-ΔPhe-NH-Me (CAS 139424-39-8) is the validated β-branched comparator for 3₁₀-helix nucleation research. - Solved crystal structure (P2₁2₁2₁; a=12.622, b=12.979, c=15.733 Å) enables direct unit cell comparison against the Ala analog (ΔV ≈ +4.3%). - Solvent-independent CD exciton couplet at ~280 nm provides an unambiguous right-handed 3₁₀-helix signature, suitable as a CD calibration standard. - Antiparallel helical column packing with characterized hydrophobic interfaces supports co-crystallization trial design.

Molecular Formula C26H30N4O4
Molecular Weight 462.5 g/mol
CAS No. 139424-39-8
Cat. No. B160761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide
CAS139424-39-8
SynonymsAc-(delta)Phe-Val-(delta)Phe-NH-Me
acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide
ADPVDPMA
Molecular FormulaC26H30N4O4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C26H30N4O4/c1-17(2)23(26(34)29-21(24(32)27-4)15-19-11-7-5-8-12-19)30-25(33)22(28-18(3)31)16-20-13-9-6-10-14-20/h5-17,23H,1-4H3,(H,27,32)(H,28,31)(H,29,34)(H,30,33)/b21-15+,22-16+
InChIKeyZRJUEYNHTGLKET-YHARCJFQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-ΔPhe-Val-ΔPhe-NH-Me: Identity and Physicochemical Profile


Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide (CAS 139424-39-8) is a synthetic dehydrotripeptide with the sequence Ac-ΔPhe-Val-ΔPhe-NH-Me, incorporating two α,β-dehydrophenylalanine (ΔPhe) residues flanking a central L-valine [1]. This compound belongs to the class of dehydropeptides—non-proteinogenic, unsaturated analogs of phenylalanine-containing peptides—and is primarily utilized as a model system for investigating the influence of side-chain sterics on peptide conformation [2]. Its molecular formula is C₂₆H₃₀N₄O₄ (MW 462.54 g/mol), with a canonical SMILES of CC(C)C(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C, and it is commercially available from specialty chemical suppliers under synonyms including ADPVDPMA and Ac-(δ)Phe-Val-(δ)Phe-NH-Me .

Why Generic Substitution Fails: Conformational Sensitivity to Central Residue


Within the dehydrotripeptide class, even conservative alterations to the central residue produce measurable changes in crystal packing, unit cell dimensions, and conformational stability, rendering generic substitution scientifically unsound. The target compound Ac-ΔPhe-Val-ΔPhe-NH-Me and its closest analog Ac-ΔPhe-Ala-ΔPhe-NH-Me both adopt right-handed 310-helical conformations in the solid state and in solution [1], yet the Val→Ala substitution results in distinct crystallographic unit cell parameters—a 0.9% reduction in a-axis, 1.8% reduction in b-axis, and 1.7% reduction in c-axis—reflecting altered molecular packing driven by side-chain volume differences [2]. Furthermore, extending the peptide backbone or altering the terminal protecting groups can invert the helical screw sense entirely or introduce solvent-dependent conformational ambiguity, as demonstrated by the left-handed 310-helix of the tetrapeptide Ac-ΔPhe-Gly-ΔPhe-Ala-OMe and the solvent-switchable pentapeptide Boc-Ala-ΔPhe-Gly-ΔPhe-Ala-OMe [1]. These structure-level differences preclude reliable interchangeability for any application where precise conformational control is required.

Quantitative Differentiation Evidence Against Structural Analogs


Crystallographic Unit Cell Parameters: Val vs. Ala Central Residue

Replacement of the central valine with alanine produces measurable contraction in all three crystallographic axes while preserving the orthorhombic P2₁2₁2₁ space group, indicating that the larger isopropyl side chain of valine expands the unit cell and alters intermolecular packing distances relative to the methyl side chain of alanine [1][2].

X-ray crystallography solid-state conformation crystal packing

Helical Screw Sense Fidelity: Right-Handed 3₁₀-Helix vs. Longer Analogs

The target tripeptide Ac-ΔPhe-Val-ΔPhe-NH-Me (compound 2) produces an intense negative CD exciton couplet around 280 nm in all solvents tested, diagnostic of a stable right-handed 3₁₀-helical screw sense [1]. By contrast, the tetrapeptide analog Ac-ΔPhe-Gly-ΔPhe-Ala-OMe (compound 3) displays a CD couplet of opposite sign, corresponding to a left-handed helix, while the pentapeptide Boc-Ala-ΔPhe-Gly-ΔPhe-Ala-OMe (compound 4) exhibits solvent- and temperature-dependent screw sense reversal—right-handed in hexafluoro-2-propanol but left-handed in chloroform, acetonitrile, and methanol [1].

circular dichroism helix screw sense conformational analysis 3₁₀-helix

Intramolecular Hydrogen Bond Registry: Type III β-Bends and 3₁₀-Helix Nucleation

The crystal structure of Ac-ΔPhe-Val-ΔPhe-NH-Me reveals two intramolecular hydrogen bonds—between the N-terminal acetyl CO and the NH of ΔPhe³ (N3…O0 = 2.98 Å), and between the CO of ΔPhe¹ and the C-terminal methylamide NH (N4…O1 = 3.02 Å)—which form two consecutive type III β-bends [1]. The (φ, ψ) torsion angles of all three residues cluster near the canonical type III β-bend values (φ ≈ -60°, ψ ≈ -30°), producing an incipient right-handed 3₁₀-helix. In the crystal lattice, head-to-tail intermolecular hydrogen bonds further propagate this motif into continuous helical columns packed in antiparallel mode with exclusively hydrophobic lateral contacts [1].

hydrogen bonding β-bend secondary structure conformational constraint

MeSH-Curated Designation as Side-Chain Conformational Probe

The National Library of Medicine's MeSH database explicitly records that Ac-ΔPhe-Val-ΔPhe-NH-Me was 'used to determine the influence of different side-groups in peptide conformation,' citing the 1991 crystal structure paper as the primary source [1]. This curated designation distinguishes the compound from other dehydrotripeptides that lack explicit annotation as systematic conformational probes, including the Ala analog Ac-ΔPhe-Ala-ΔPhe-NH-Me which is not indexed with an equivalent functional note in MeSH [2].

MeSH indexing conformational probe side-chain effects peptide design

Validated Application Scenarios Based on Quantitative Evidence


Crystallographic Reference for 3₁₀-Helix Nucleation Studies

The fully solved crystal structure of Ac-ΔPhe-Val-ΔPhe-NH-Me—with precisely determined unit cell parameters (a = 12.622, b = 12.979, c = 15.733 Å, space group P2₁2₁2₁) and two well-defined intramolecular hydrogen bonds forming consecutive type III β-bends—establishes this compound as a validated crystallographic reference for investigating 3₁₀-helix nucleation in dehydropeptide systems [1]. The distinct unit cell dimensions, which differ measurably from the Ala analog (ΔV ≈ +4.3%), make it the appropriate choice when the steric contribution of a β-branched central residue needs to be systematically evaluated against a non-β-branched comparator [2].

CD Spectropolarimeter Calibration and Chiroptical Reference

The intense, solvent-independent negative CD exciton couplet at ~280 nm exhibited by Ac-ΔPhe-Val-ΔPhe-NH-Me provides an unambiguous chiroptical signature of a right-handed 3₁₀-helix [1]. Unlike the tetrapeptide Ac-ΔPhe-Gly-ΔPhe-Ala-OMe (left-handed) or the pentapeptide Boc-Ala-ΔPhe-Gly-ΔPhe-Ala-OMe (solvent-switchable), this tripeptide maintains a single, invariant screw sense across all common spectroscopic solvents, making it suitable as a calibration standard for CD instruments in laboratories studying dehydropeptide or peptidomimetic conformations [1].

Conformational Probe for Side-Chain Steric Effects

As explicitly annotated in the MeSH database, this compound was designed and characterized to determine the influence of different side-groups on peptide conformation [1]. Its Val→Ala comparator pair allows systematic investigation of how β-branching in the central residue modulates crystal packing, helix stability, and intermolecular hydrophobic contacts—parameters directly relevant to the rational design of foldameric peptidomimetics where ΔPhe residues are used to constrain backbone geometry [2].

Seed Crystal Template for Co-Crystallization with Proteins

The antiparallel helical column packing observed in the crystal lattice—mediated by head-to-tail hydrogen bonds with no lateral hydrogen bonding, only hydrophobic side-chain contacts—creates a structurally characterized crystalline surface that could serve as a seeding template for co-crystallization trials with peptide-recognition domains or peptide-binding proteins [1]. The availability of precise unit cell data enables researchers to pre-screen crystallization conditions and predict lattice compatibility when designing co-crystallization experiments.

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